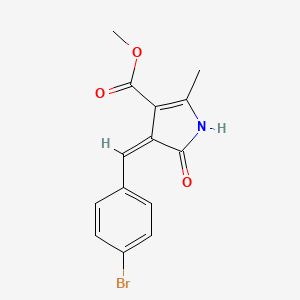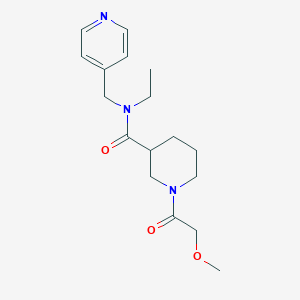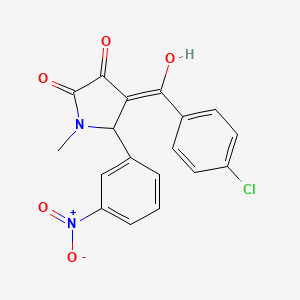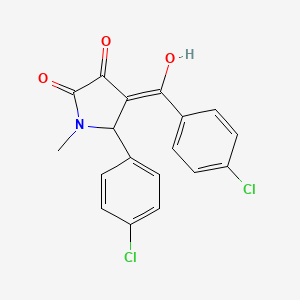![molecular formula C17H11N3O2S2 B3897633 3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3897633.png)
3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTATN and has been studied extensively for its biological and chemical properties. The purpose of
Mechanism of Action
The mechanism of action of 3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and cell migration. It also induces apoptosis in cancer cells and inhibits the growth of certain microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, anticancer, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce the activity of COX-2 and iNOS enzymes. It also induces apoptosis in cancer cells and inhibits the growth of certain microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potential for use in various fields, including medicine and materials science. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in these fields.
Future Directions
There are several future directions for the study of 3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One direction is to further investigate its mechanism of action to optimize its use in medicine and materials science. Another direction is to explore its potential use in other fields, such as agriculture and environmental science. Additionally, the synthesis method could be optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-(3-methyl-2-thienyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. In the field of materials science, it has been studied for its potential use in organic electronics and optoelectronics.
properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S2/c1-11-6-7-23-16(11)8-13(9-18)17-19-15(10-24-17)12-2-4-14(5-3-12)20(21)22/h2-8,10H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIRACGCYOYJFW-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897558.png)



![6,10a-di-4-morpholinyl-6a,7,8,9,10,10a-hexahydro-6H-indolo[1,2-a]benzimidazole](/img/structure/B3897584.png)
![5-phenyl-4-[4-(phenylthio)phenyl]-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B3897591.png)




![methyl 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3897625.png)


